molecular formula C12H16ClNO5S B5360662 N-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-ethylglycine

N-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-ethylglycine

Cat. No.: B5360662
M. Wt: 321.78 g/mol
InChI Key: VXLOXOWGOHKRBE-UHFFFAOYSA-N
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Description

N-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-ethylglycine is an organic compound that belongs to the class of sulfonyl glycine derivatives This compound is characterized by the presence of a sulfonyl group attached to a glycine moiety, with additional substituents including a chloro group and an ethoxy group on the phenyl ring

Properties

IUPAC Name

2-[(3-chloro-4-ethoxyphenyl)sulfonyl-ethylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO5S/c1-3-14(8-12(15)16)20(17,18)9-5-6-11(19-4-2)10(13)7-9/h5-7H,3-4,8H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXLOXOWGOHKRBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)O)S(=O)(=O)C1=CC(=C(C=C1)OCC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-ethylglycine typically involves the reaction of 3-chloro-4-ethoxybenzenesulfonyl chloride with N-ethylglycine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

  • Solvent: Dichloromethane or another suitable organic solvent
  • Temperature: Room temperature to slightly elevated temperatures (20-40°C)
  • Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-ethylglycine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group on the phenyl ring can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The sulfonyl group can participate in redox reactions, although these are less common.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and glycine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide, primary amines, or thiols in the presence of a base.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions, typically at elevated temperatures.

Major Products Formed

    Substitution Reactions: Products include substituted phenyl sulfonyl glycine derivatives.

    Hydrolysis: Products include 3-chloro-4-ethoxybenzenesulfonic acid and N-ethylglycine.

Scientific Research Applications

N-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-ethylglycine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-ethylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzymatic activity. The chloro and ethoxy substituents may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-methylglycine
  • N-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-ethylalanine
  • N-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-ethylvaline

Uniqueness

N-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-ethylglycine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the ethoxy group enhances its solubility and potential interactions with biological targets, while the chloro group provides a site for further chemical modifications.

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